molecular formula C16H14Cl2N2OS2 B12130382 2-[(2,6-dichlorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

2-[(2,6-dichlorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12130382
M. Wt: 385.3 g/mol
InChI Key: GASJSDAMVUXOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,6-dichlorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one: is a chemical compound with the following properties:

    Molecular Formula: CHClNOS

    Molecular Weight: 503.473 g/mol

    CAS Number: 476484-93-2

Preparation Methods

Synthetic Routes: Although detailed synthetic routes for this compound are not widely available, it can be synthesized through organic reactions involving chlorination, sulfanylation, and cyclization. The specific steps may vary, but a general outline could include:

    Chlorination: Introduce chlorine atoms to a suitable precursor compound.

    Sulfanylation: Replace a hydrogen atom with a sulfanyl group (R-SH).

    Cyclization: Form the thieno[2,3-d]pyrimidine ring.

Industrial Production: Industrial-scale production methods may involve modifications of the above steps, optimization for yield, and purification processes. proprietary information often limits public access to precise details.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could yield products with reduced sulfur or nitrogen atoms.

    Substitution: Substitution reactions may occur at the chlorinated benzyl group or the sulfanyl group.

Common Reagents and Conditions:

    Chlorination: Chlorine gas or chlorinating agents (e.g., N-chlorosuccinimide).

    Sulfanylation: Sulfur sources (e.g., thiols or disulfides) in the presence of suitable catalysts.

    Cyclization: Heat or acid-catalyzed cyclization conditions.

Major Products: The major products depend on the specific reaction conditions and regioselectivity. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.

Scientific Research Applications

This compound has diverse applications:

    Chemistry: It serves as a building block for designing novel heterocyclic compounds.

    Biology: Researchers explore its interactions with biological macromolecules (e.g., proteins, nucleic acids).

    Medicine: Investigations focus on potential therapeutic effects, such as anticancer or antimicrobial properties.

    Industry: It may find use in materials science or as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. Potential molecular targets and pathways involve interactions with cellular receptors, enzymes, or signaling cascades.

Comparison with Similar Compounds

These comparisons highlight the uniqueness of our compound

Properties

Molecular Formula

C16H14Cl2N2OS2

Molecular Weight

385.3 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H14Cl2N2OS2/c1-8-9(2)23-14-13(8)15(21)20(3)16(19-14)22-7-10-11(17)5-4-6-12(10)18/h4-6H,7H2,1-3H3

InChI Key

GASJSDAMVUXOEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)Cl)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.